molecular formula C7H8ClN3 B581790 Imidazo[1,2-a]pyridin-6-amine hydrochloride CAS No. 1306604-40-9

Imidazo[1,2-a]pyridin-6-amine hydrochloride

Cat. No. B581790
CAS RN: 1306604-40-9
M. Wt: 169.612
InChI Key: NCEBWAUIRSROFP-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-6-amine is an important fused bicyclic 5–6 heterocycle . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed . The recent synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade .

Scientific Research Applications

Anticancer Agents

Imidazo[1,2-a]pyridine cores have been found to have significant importance in the pharmaceutical industry due to their wide range of pharmacological activities . Specifically, derivatives of imidazopyridine have shown potential as anticancer agents against breast cancer cells . For instance, compound 15, a derivative of imidazopyridine, exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .

Antiviral Applications

Imidazo[1,2-a]pyridine has been reported to have antiviral properties . This makes it a potential candidate for the development of new antiviral drugs.

Antibacterial and Antimicrobial Applications

This compound has also been found to have antibacterial and antimicrobial activities, which could be useful in the development of new antibiotics and antimicrobial agents.

Antiprotozoal Applications

Imidazo[1,2-a]pyridine has shown antiprotozoal activity , which could be beneficial in the treatment of diseases caused by protozoan parasites.

Anti-inflammatory Applications

This compound has demonstrated anti-inflammatory properties , which could be utilized in the development of new anti-inflammatory drugs.

Antipsychotic Applications

Imidazo[1,2-a]pyridine has been found to have antipsychotic properties , which could be beneficial in the treatment of various psychiatric disorders.

Material Science Applications

Apart from its applications in medicinal chemistry, imidazo[1,2-a]pyridine is also useful in material science due to its structural character . It has potential applications in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .

Drug Development

Imidazo[1,2-a]pyridine acts as a versatile scaffold in organic synthesis and drug development . Its reactivity and multifarious biological activity make it a valuable tool in the development of new drugs.

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that there is ongoing research in this area, and we can expect further advancements in the future.

properties

IUPAC Name

imidazo[1,2-a]pyridin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEBWAUIRSROFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60705488
Record name Imidazo[1,2-a]pyridin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyridin-6-amine hydrochloride

CAS RN

1306604-40-9
Record name Imidazo[1,2-a]pyridin-6-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60705488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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